(2S)-2-Methyl-3-phenylpentan-1-amine
Description
(2S)-2-Methyl-3-phenylpentan-1-amine is a chiral amine characterized by a pentan-1-amine backbone with a methyl group at the C2 position (S-configuration) and a phenyl substituent at the C3 position. Its molecular formula is C₁₂H₁₉N, with a molecular weight of 177.29 g/mol. The stereochemistry at C2 and the phenyl group’s placement confer distinct physicochemical and biological properties, making it a compound of interest in medicinal chemistry and asymmetric synthesis.
Properties
IUPAC Name |
(2S)-2-methyl-3-phenylpentan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-3-12(10(2)9-13)11-7-5-4-6-8-11/h4-8,10,12H,3,9,13H2,1-2H3/t10-,12?/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTIGFYWEYRAFDB-RWANSRKNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(C)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C1=CC=CC=C1)[C@H](C)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Methyl-3-phenylpentan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate starting materials, such as 2-methyl-3-phenylpentan-1-one.
Reduction: The ketone group in 2-methyl-3-phenylpentan-1-one is reduced to an alcohol using a reducing agent like sodium borohydride or lithium aluminum hydride.
Amination: The resulting alcohol is then converted to the amine through an amination reaction, often using reagents like ammonia or an amine source under suitable conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using a catalyst such as palladium on carbon to facilitate the reduction step.
Continuous Flow Processes: Employing continuous flow reactors to enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: (2S)-2-Methyl-3-phenylpentan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be further reduced to form secondary or tertiary amines using reducing agents.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Imines, nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amines.
Scientific Research Applications
(2S)-2-Methyl-3-phenylpentan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies investigating the interaction of amines with biological receptors and enzymes.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-2-Methyl-3-phenylpentan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The amine group can form hydrogen bonds and electrostatic interactions with these targets, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Stereochemical Differences
The following table highlights key structural distinctions between (2S)-2-Methyl-3-phenylpentan-1-amine and related compounds:
Physicochemical Properties
- Solubility : The hydrochloride salt in exhibits higher aqueous solubility (>50 mg/mL) compared to the free base form of this compound, which is likely lipid-soluble (<1 mg/mL in water). The bicyclic analog shows moderate solubility in polar solvents due to methoxy and benzyl groups.
- Boiling Point : Linear amines like this compound typically have lower boiling points (~200–220°C) than bicyclic derivatives (>300°C) due to reduced molecular rigidity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
